molecular formula C23H25N3O2 B15074349 4,4'-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) CAS No. 633-01-2

4,4'-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No.: B15074349
CAS No.: 633-01-2
M. Wt: 375.5 g/mol
InChI Key: LKSBXXBXHWRXRR-UHFFFAOYSA-N
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Description

4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is known for its applications in various fields, including dye manufacturing and analytical chemistry. The compound is characterized by the presence of a nitrophenyl group and two dimethylaniline groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 3-nitrobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the dimethylaniline groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitrophenyl group.

    4,4’-Bis(dimethylamino)benzhydrol: Contains dimethylaniline groups but differs in the central linking group.

    4,4’-Bis(dimethylamino)thiobenzophenone: Similar aromatic structure but contains a sulfur atom

Uniqueness

4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring specific redox behavior and interaction with biological molecules .

Properties

CAS No.

633-01-2

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(3-nitrophenyl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H25N3O2/c1-24(2)20-12-8-17(9-13-20)23(18-10-14-21(15-11-18)25(3)4)19-6-5-7-22(16-19)26(27)28/h5-16,23H,1-4H3

InChI Key

LKSBXXBXHWRXRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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